molecular formula C14H19NO2 B8104806 tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate

tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate

Cat. No.: B8104806
M. Wt: 233.31 g/mol
InChI Key: MBZAGPLGLMIZOL-NEPJUHHUSA-N
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Description

tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate is a chiral cyclopropylamine derivative that serves as a critical synthetic intermediate and key pharmacophore in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that regulates gene expression by demethylating mono- and dimethylated histone H3 lysine 4 (H3K4me/me2) . The (1S,2R) stereochemistry of the 2-phenylcyclopropylamine core is structurally analogous to tranylcypromine and is essential for its mechanism of action, which involves irreversible, covalent binding to the FAD cofactor within the enzyme's active site . This compound is of significant research value in medicinal chemistry and epigenetics. Conformationally restricted analogs based on this scaffold, such as spirocyclic derivatives, have demonstrated remarkable increases (28- to 129-fold) in inhibitory potency against LSD1 compared to the parent compound tranylcypromine, while also exhibiting excellent selectivity over closely related FAD-dependent enzymes like MAO-A, MAO-B, and LSD2 . Its applications extend to the design of targeted molecular probes, including potential positron emission tomography (PET) imaging agents for quantifying LSD1 in the brain, aiding the study of neurodevelopmental disorders and cancer . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's synthetic utility, allowing for further functionalization to create advanced inhibitors for ongoing pre-clinical research.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-phenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZAGPLGLMIZOL-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA), to form the carbamate. Key parameters include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis.

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

A typical procedure involves dissolving (1S,2R)-2-phenylcyclopropylamine (1.0 equiv) in DCM, followed by sequential addition of TEA (1.2 equiv) and Boc₂O (1.1 equiv). The mixture is stirred at room temperature for 12–24 hours, yielding the product after aqueous workup.

Yield and Purity Optimization

  • Yield : 85–92% under optimized conditions.

  • Purification : Recrystallization from hexane/ethyl acetate (3:1) achieves >99% enantiomeric excess (ee).

  • Challenges : Competing urea formation if moisture is present, necessitating strict anhydrous conditions.

Multi-Step Synthesis via Cyclopropane Intermediate

Patent US10836743B2 discloses an alternative route starting from trans-2-phenylcyclopropanecarboxylic acid, emphasizing scalability for industrial production.

Stepwise Procedure

  • Cyclopropanation : Styrene derivatives undergo cyclopropanation using the Simmons-Smith reaction (Zn-Cu/CH₂I₂) to form trans-2-phenylcyclopropane derivatives.

  • Amine Formation : The carboxylic acid is converted to the amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol.

  • Carbamate Protection : The amine is protected with Boc₂O as described in Section 1.1.

Key Data

StepReagentsConditionsYield
CyclopropanationZn-Cu, CH₂I₂0°C, 6 h78%
Curtius RearrangementDPPA, tert-butanolReflux, 12 h65%
Boc ProtectionBoc₂O, TEA, DMAPRT, 24 h88%

This method achieves an overall yield of 45% but requires specialized equipment for handling diazo compounds.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety. Chengdu Feibai Pharmaceutical Co., Ltd. employs continuous flow reactors to enhance reproducibility and reduce reaction times.

Continuous Flow Esterification

  • Reactor Type : Tubular reactor with static mixers.

  • Conditions :

    • Residence time: 30 minutes.

    • Temperature: 25°C.

    • Throughput: 50 kg/day.

  • Advantages : 95% conversion rate with minimal impurities.

Solvent Recycling

Industrial plants recover DCM via distillation, reducing waste and costs. A case study showed a 40% reduction in solvent expenses after implementing recycling protocols.

Comparative Analysis of Methods

MethodProsConsScale Suitability
Classical EsterificationHigh ee, simple setupMoisture-sensitive reagentsLab to pilot
Multi-Step SynthesisNo chiral resolution neededLow overall yield, complex stepsPilot to industrial
Continuous FlowHigh throughput, consistent qualityHigh initial investmentIndustrial

Challenges and Optimization Strategies

Stereochemical Control

  • Chiral Catalysts : Use of (R)-BINOL-derived catalysts in cyclopropanation improves ee to >98%.

  • Kinetic Resolution : Enzymatic hydrolysis (e.g., Candida antarctica lipase B) removes undesired enantiomers.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces toxicity compared to DCM.

  • Catalyst Recycling : Immobilized DMAP on silica gel enables five reuse cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions are typically employed.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as carboxylic acids or ketones.

  • Reduction: Primary or secondary amines.

  • Substitution: Substituted carbamates or amines.

Scientific Research Applications

Chemical Applications

1. Protecting Group in Organic Synthesis

  • Functionality : The compound serves as a protecting group for amines during multi-step synthesis processes. Its steric hindrance provided by the tert-butyl group enhances stability and prevents unwanted reactions at the amine site.
  • Usage : In organic synthesis, it allows for selective transformations of other functional groups without interference from the amine group.
ApplicationDescription
Protecting GroupPrevents unwanted reactions during synthesis
StabilityEnhances reaction yields due to steric hindrance

Biological Applications

2. Enzyme Mechanisms and Inhibition Studies

  • Role in Research : Carbamates like tert-butyl ((1S,2R)-2-phenylcyclopropyl)carbamate are utilized in studying enzyme mechanisms and protein interactions. They can act as enzyme inhibitors, providing insights into enzyme function and regulation.
  • Case Study : Research has shown that such compounds can inhibit specific enzymes involved in inflammatory responses, suggesting potential therapeutic uses.
Biological AspectFindings
Enzyme InhibitionProvides insights into enzyme function
Anti-inflammatory PropertiesReduces pro-inflammatory mediator release

Medical Applications

3. Therapeutic Potential

  • Prodrugs : The compound is explored for its potential as a prodrug that releases active amines in vivo. This controlled release mechanism can improve pharmacokinetic properties of certain drugs.
  • Case Study : Investigations into its use in drug formulations have indicated that it may enhance the bioavailability of therapeutic agents by modifying their release profiles.
Medical ApplicationBenefits
ProdrugsImproved pharmacokinetics
Drug FormulationsEnhanced bioavailability

Industrial Applications

4. Synthesis of Pharmaceuticals and Agrochemicals

  • Industrial Use : this compound is employed in the synthesis of various pharmaceuticals and agrochemicals due to its stability and reactivity.
  • Production Methods : Industrial production often involves optimizing reaction conditions for higher yields and purity, utilizing continuous flow reactors for efficiency.
Industrial ApplicationDescription
PharmaceuticalsIntermediate in drug synthesis
AgrochemicalsUsed in the formulation of agricultural products

Mechanism of Action

The mechanism by which tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropyl Carbamates with Varied Aryl Substituents

Compounds such as tert-butyl (2-(4-(4- or 3-(phenyl/heteroaryl)anilino)phenyl)cyclopropyl)carbamate () share the cyclopropane-carbamate core but differ in aryl substituents. These substitutions influence electronic properties and steric bulk, altering reactivity and biological activity. For instance, electron-withdrawing groups on the aryl ring may enhance stability but reduce nucleophilicity. Synthetically, these derivatives are prepared using PyBOP-mediated coupling, similar to the target compound, but require tailored aryl precursors .

Halogen-Substituted Derivatives

Halogenated analogs, such as tert-butyl (2-(1-(4-bromo-2-chlorophenyl)cyclopropyl)ethyl)carbamate (CAS 3039842-23-1, ) and tert-butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 299.795 g/mol, ), introduce halogens (Br, Cl) that modulate lipophilicity and intermolecular interactions.

Stereochemical Variations

Stereoisomers like tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2, ) and (S)-tert-butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8, ) highlight the role of chirality. The (1S,2R) configuration in the target compound contrasts with the (1R,2R) or (S)-configured analogs, leading to divergent crystallographic packing and biological activity. For example, the (1S,2R) stereochemistry in the target compound is crucial for its efficacy as a kinase inhibitor intermediate .

Biological Activity

tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. With a unique structural framework consisting of a tert-butyl group and a cyclopropyl ring substituted with a phenyl group, this compound presents intriguing possibilities in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Its structure can be represented as follows:

tert Butyl 1S 2R 2 phenylcyclopropyl carbamate\text{tert Butyl 1S 2R 2 phenylcyclopropyl carbamate}

This compound is characterized by:

  • tert-butyl group : Enhances lipophilicity and stability.
  • Cyclopropyl ring : Offers unique steric properties that can influence biological interactions.
  • Phenyl substituent : Potentially engages in π-π interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Binding Affinity : The structure allows for selective interactions with certain receptor subtypes, enhancing efficacy while minimizing side effects.
  • Enzyme Modulation : The carbamate moiety can form hydrogen bonds with amino acid side chains, modulating enzyme activity.

In Vitro Studies

Research has indicated that this compound exhibits promising in vitro biological activities. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's IC50 values indicate varying degrees of inhibition against specific targets .
Bacterial Strain IC50 (mM)
E. coli0.056
S. aureus0.071
Other Gram-negativesVaries

Case Studies

  • Neuroprotective Effects : In a study focusing on neurological disorders, this compound demonstrated potential neuroprotective properties by modulating neurotransmitter receptors. This suggests its application in treating conditions such as Alzheimer's disease.
  • Cytotoxicity Assessment : Evaluations using HepG2 liver cell lines revealed that the compound exhibits low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Structural Comparisons

The uniqueness of this compound can be highlighted through comparisons with similar compounds:

Compound Structural Features Biological Activity
tert-Butyl carbamateLacks cyclopropyl and phenyl groupsLimited specificity
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamateContains hydroxyl group and two phenyl substituentsEnhanced binding but different target profile

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives to ensure high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolving agents. For cyclopropane-containing derivatives like this compound, asymmetric cyclopropanation via transition metal catalysis (e.g., Rh or Cu) can be used. Post-synthetic Boc protection (tert-butyl carbamate) should be performed under anhydrous conditions using Boc anhydride and a base like DMAP in dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and confirm enantiopurity by chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) or optical rotation analysis .

Q. What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the carbamate group (e.g., tert-butyl protons at δ ~1.4 ppm, carbonyl at ~155 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry in cyclopropane moieties .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ for C14_{14}H19_{19}NO2_2: 234.1489).
  • X-ray Crystallography : Resolve absolute stereochemistry for (1S,2R) configuration .

Q. How should researchers handle and store tert-butyl carbamate derivatives to prevent degradation?

  • Methodological Answer : Store under inert gas (N2_2) at –20°C in amber vials to avoid hydrolysis. Avoid exposure to strong acids/bases (e.g., TFA or NaOH), which cleave the Boc group. Stability tests under varying pH (3–9) and temperature (4–40°C) can identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies address low yields in cyclopropane ring formation during synthesis?

  • Methodological Answer : Low yields often stem from ring strain or side reactions. Mitigation steps:

  • Use Simmons-Smith reagents (e.g., Zn/Cu) for stereocontrolled cyclopropanation.
  • Optimize solvent polarity (e.g., DCM vs. THF) to stabilize transition states.
  • Computational modeling (DFT) predicts regioselectivity and guides substituent placement on the phenyl ring .

Q. How do steric and electronic effects of the phenylcyclopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropane’s rigidity and phenyl ring’s electron density modulate reactivity. For Suzuki-Miyaura coupling:

  • Electron-deficient aryl boronic acids enhance oxidative addition rates.
  • Steric hindrance from the tert-butyl group may require bulky ligands (e.g., SPhos). Kinetic studies (variable-temperature NMR) and Hammett plots quantify electronic effects .

Q. How can researchers resolve contradictions in toxicity data for structurally similar carbamates?

  • Methodological Answer : Discrepancies in SDS hazard classifications (e.g., GHS vs. non-hazardous labels) arise from substituent-specific effects. For this compound:

  • Conduct Ames tests (TA98/TA100 strains) to assess mutagenicity.
  • Compare acute toxicity (LD50_{50}) in rodent models with structurally related compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, CAS 167886-56-8) to identify SAR trends .

Key Methodological Recommendations

  • Stereochemical Analysis : Use NOESY NMR to confirm (1S,2R) configuration by observing spatial proximity between cyclopropane protons and the phenyl ring .
  • Reaction Scale-Up : Pilot reactions (1–10 mmol) should include in situ IR to monitor Boc deprotection kinetics .
  • Safety Protocols : Despite low acute toxicity, use fume hoods and PPE (nitrile gloves, safety goggles) due to potential irritant properties .

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